

Flesinoxan: A Technical Guide to a Selective Serotonin 1A Receptor Agonist

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Compound of Interest		
Compound Name:	Flesinoxan	
Cat. No.:	B1672771	Get Quote

Introduction

Flesinoxan is a potent and selective 5-HT1A receptor partial/near-full agonist belonging to the phenylpiperazine chemical class.[1] Initially investigated as a potential antihypertensive agent, its significant antidepressant and anxiolytic properties were later discovered in preclinical studies.[1] This led to its evaluation in human pilot studies for major depressive disorder, where it demonstrated considerable efficacy and good tolerability.[1][2] Despite these promising findings, the clinical development of flesinoxan was discontinued due to internal corporate decisions.[1] Nevertheless, flesinoxan remains a valuable tool in neuroscience research for elucidating the role of the 5-HT1A receptor in various physiological and pathological processes. This guide provides an in-depth technical overview of flesinoxan, focusing on its chemical properties, pharmacology, associated signaling pathways, and key experimental methodologies.

Chemical and Physical Properties

Flesinoxan is chemically designated as 4-fluoro-N-(2-{4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl}ethyl)benzamide. Its chemical structure and properties are summarized below.



Property	Value	Reference
Molecular Formula	C22H26FN3O4	
Molar Mass	415.465 g·mol−1	_
CAS Number	98206-10-1	_
PubChem CID	57347	-
SMILES	C1CN(CCN1CCNC(=O)C2=C C=C(C=C2)F)C3=C4C(=CC=C 3)OINVALID-LINKCO	_
InChI Key	NYSDRDDQELAVKP- SFHVURJKSA-N	_

Pharmacology Mechanism of Action

Flesinoxan exerts its effects by acting as a high-affinity agonist at serotonin 1A (5-HT1A) receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating serotonergic neurotransmission. 5-HT1A receptors are found in two main locations in the brain:

- Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei. Activation of these autoreceptors by agonists like **flesinoxan** inhibits the firing of serotonergic neurons, thereby reducing the synthesis and release of serotonin.
- Postsynaptic Heteroreceptors: Located on non-serotonergic neurons in various brain regions, including the hippocampus, cortex, and limbic areas. Activation of these receptors mediates the direct postsynaptic effects of serotonin and its agonists.

The antidepressant and anxiolytic effects of 5-HT1A agonists are thought to be mediated by the desensitization of presynaptic autoreceptors following chronic administration, leading to a restoration of serotonergic neurotransmission, coupled with the continued activation of postsynaptic heteroreceptors.



Binding Affinity and Selectivity

Flesinoxan exhibits high affinity and selectivity for the 5-HT1A receptor over other receptor types, including other serotonin receptor subtypes and dopaminergic and adrenergic receptors.

Receptor/Binding Site	pKi	Ki (nM)	Reference
5-HT1A	8.91	~1.23	
D2 Dopaminergic	< 6	> 1000	
Alpha-1-Adrenergic	< 6	> 1000	

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Pharmacokinetics and Pharmacodynamics

In rats, the pharmacokinetics of **flesinoxan** can be described by a three-compartment model following intravenous administration. Pharmacodynamic studies in both animals and humans have demonstrated that **flesinoxan** induces a dose-dependent hypothermic response and modulates the secretion of several hormones, including increases in cortisol, ACTH, growth hormone, and prolactin. These physiological responses are considered reliable markers of 5-HT1A receptor engagement in vivo.

Signaling Pathways

Activation of the 5-HT1A receptor by an agonist like **flesinoxan** initiates a cascade of intracellular signaling events. The primary pathway involves coupling to inhibitory G-proteins, specifically $G\alpha$ and $G\alpha$.

- G-Protein Activation: Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of GDP from the Gα subunit and the binding of GTP. This causes the dissociation of the Gα-GTP and Gβγ subunits.
- Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP) and



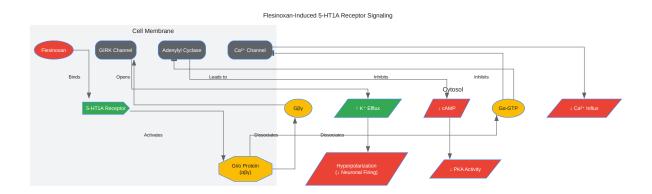




subsequently reduced activity of protein kinase A (PKA).

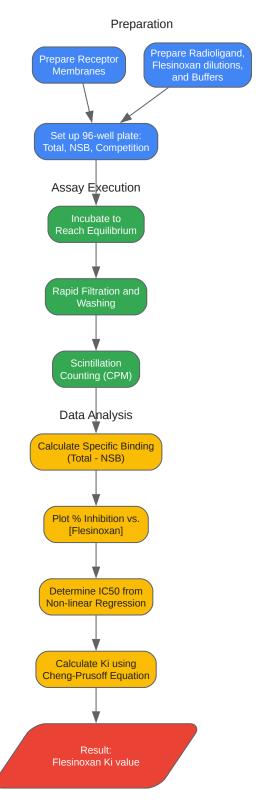
- Ion Channel Modulation: The Gβγ subunit directly interacts with and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
 Additionally, G-protein activation can inhibit voltage-gated calcium channels, further reducing neuronal firing.
- Other Pathways: Beyond the classical pathway, 5-HT1A receptor activation has also been linked to the modulation of other signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in processes like neurogenesis and neuronal plasticity.







Workflow for Competitive Radioligand Binding Assay



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